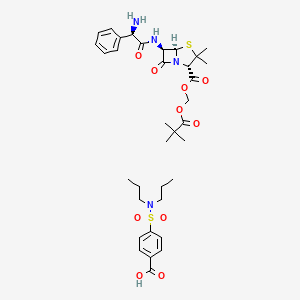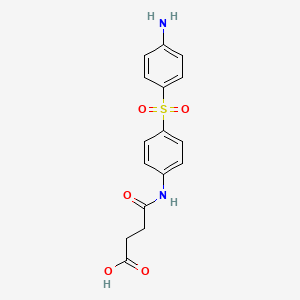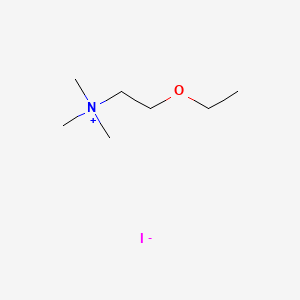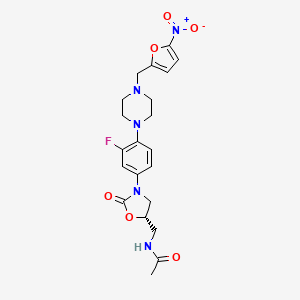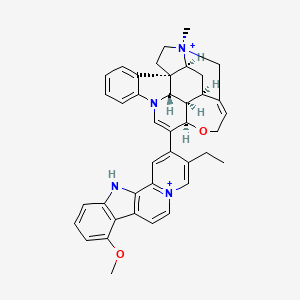
propionyl-CoA
Overview
Description
Propanoyl-CoA, also known as propionyl coenzyme A, is a coenzyme A derivative of propionic acid. It plays a crucial role in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. Propanoyl-CoA is involved in the catabolism of odd-chain fatty acids and certain amino acids, leading to the production of energy and other essential biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl-CoA can be synthesized through several pathways. One common method involves the oxidation of odd-chain fatty acids, which yields both propanoyl-CoA and acetyl-CoA. Another pathway includes the catabolism of specific amino acids such as valine and isoleucine . The reaction conditions typically involve enzymatic processes that require specific cofactors and optimal pH and temperature conditions.
Industrial Production Methods
In industrial settings, propanoyl-CoA is often produced using engineered microbial strains. For example, Escherichia coli strains can be genetically modified to enhance the production of propanoyl-CoA by disrupting competing metabolic pathways . This method allows for the efficient and scalable production of propanoyl-CoA for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoyl-CoA undergoes several types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: Propanoyl-CoA can react with lysine residues on proteins, leading to protein propionylation.
Common Reagents and Conditions
The oxidation of propanoyl-CoA typically requires biotin-dependent this compound carboxylase and vitamin B12-dependent methylmalonyl-CoA mutase . These reactions occur under physiological conditions, with specific pH and temperature requirements.
Major Products
The major products formed from the oxidation of propanoyl-CoA include succinyl-CoA, which enters the tricarboxylic acid cycle, contributing to energy production .
Scientific Research Applications
Propanoyl-CoA has numerous applications in scientific research, including:
Mechanism of Action
Propanoyl-CoA exerts its effects through several mechanisms:
Metabolic Pathways: It is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids, leading to the production of succinyl-CoA and energy.
Epigenetic Modifications: Propanoyl-CoA can serve as an acyl donor for the propionylation of histone lysine residues, influencing gene expression and chromatin structure.
Enzyme Regulation: It interacts with various enzymes, such as propionyl-CoA carboxylase, to regulate metabolic processes.
Comparison with Similar Compounds
Propanoyl-CoA is similar to other acyl-CoA derivatives, such as:
Acetyl-CoA: Both compounds are involved in metabolic pathways and serve as acyl donors for protein modifications.
Butyryl-CoA: Like propanoyl-CoA, butyryl-CoA is involved in fatty acid metabolism.
Isobutyryl-CoA: This compound is involved in the metabolism of branched-chain amino acids and shares some similarities with propanoyl-CoA in terms of enzyme interactions and metabolic pathways.
Propanoyl-CoA is unique in its specific role in the catabolism of odd-chain fatty acids and its involvement in epigenetic modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
317-66-8 |
|---|---|
Molecular Formula |
C24H36N7O17P3S-4 |
Molecular Weight |
819.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/p-4/t13-,17-,18-,19+,23-/m1/s1 |
InChI Key |
QAQREVBBADEHPA-IEXPHMLFSA-J |
SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Key on ui other cas no. |
317-66-8 |
physical_description |
Solid |
Synonyms |
coenzyme A, propionyl- propionyl-CoA propionyl-coenzyme A propionyl-coenzyme A, 3H-labeled |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Propionyl-CoA is primarily metabolized through the methylmalonyl-CoA pathway, which ultimately converts it into succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. [, , , ]
A: In contrast to even-chain fatty acids that utilize acetyl-CoA as a primer, odd-chain fatty acids are synthesized using this compound as the primer molecule by fatty acid synthase (FAS). [, , ]
A: Yes, accumulation of this compound can be toxic to cells. The methylcitrate cycle plays a critical role in detoxifying this compound by converting it to less harmful metabolites. [, , , ]
A: Yes, the accumulation of this compound can influence gene expression. For instance, in Salmonella enterica, this compound is required for the synthesis of 2-methylcitrate, which in turn acts as a coactivator for the PrpR regulatory protein. PrpR then activates the transcription of the prpBCDE operon, responsible for propionate catabolism. []
A: Yes, ¹H and ³¹P nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of enzyme-bound this compound on transcarboxylase. These studies revealed insights into the mobility and interactions of this compound when bound to this enzyme. []
A: this compound is a precursor for 3-hydroxyvalerate (3HV) monomer, a component of the bioplastic PHBV. Studies in Haloferax mediterranei revealed that the organism utilizes multiple pathways for this compound biosynthesis, influencing the 3HV content in PHBV. []
A: Studies in Schizochytrium sp. have shown that the availability of specific substrates and the activity of methylmalonyl-CoA mutase (MCM) significantly influence the flow of this compound towards odd-chain fatty acid synthesis. Limiting MCM activity increased odd-chain fatty acid accumulation. []
A: PCC is a key enzyme in the methylmalonyl-CoA pathway, catalyzing the ATP-dependent carboxylation of this compound to form methylmalonyl-CoA. This reaction is crucial for preventing the toxic buildup of this compound. [, , , , ]
A: While both enzymes activate their respective substrates to their CoA derivatives, PrpE exhibits a higher affinity for propionate compared to Acs for acetate. This difference ensures efficient this compound synthesis even at low propionate concentrations. [, ]
A: This enzyme, found in organisms like Chloroflexus aurantiacus, exhibits bifunctionality. It catalyzes both the cleavage of l-malyl-CoA and the condensation of glyoxylate with this compound, streamlining the 3-hydroxypropionate cycle. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



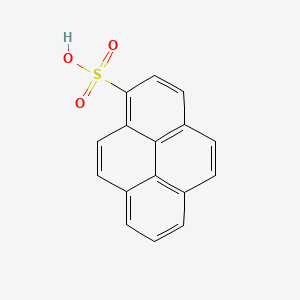
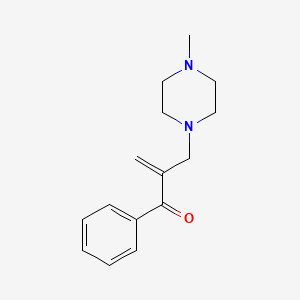
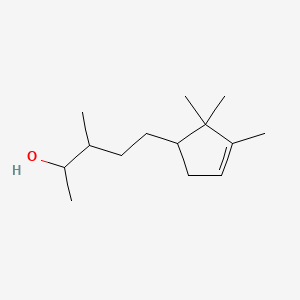
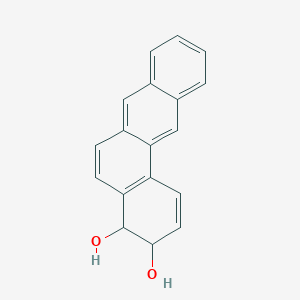
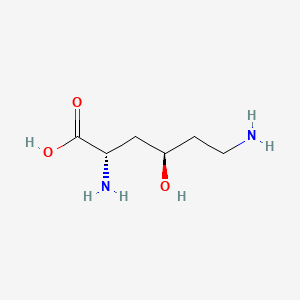
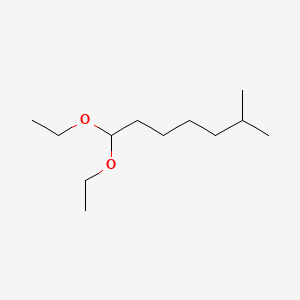
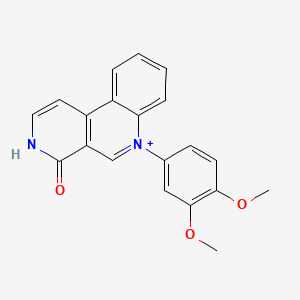
![N-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1206735.png)
